2-(4-Fluoro-2-methoxyphenyl)-2-pentanol
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Overview
Description
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol typically involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with a suitable pentanol derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow chemistry techniques . This method allows for the continuous synthesis of the compound under controlled conditions, improving efficiency and yield while reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an alcohol or alkane .
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyacetophenone
- 4-Fluoro-2-methylphenol
Uniqueness
2-(4-Fluoro-2-methoxyphenyl)-2-pentanol is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, along with the pentanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-7-12(2,14)10-6-5-9(13)8-11(10)15-3/h5-6,8,14H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQUPGREPOFEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=C(C=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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